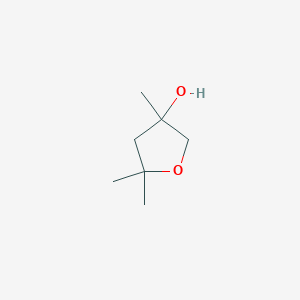

3,5,5-Trimethyloxolan-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14O2 |

|---|---|

Molecular Weight |

130.18 g/mol |

IUPAC Name |

3,5,5-trimethyloxolan-3-ol |

InChI |

InChI=1S/C7H14O2/c1-6(2)4-7(3,8)5-9-6/h8H,4-5H2,1-3H3 |

InChI Key |

BPCRULCBIBVMEU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CO1)(C)O)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,5,5 Trimethyloxolan 3 Ol

Retrosynthetic Analysis and Disconnection Strategies for the Chemical Compound

Retrosynthetic analysis is a technique for planning an organic synthesis by deconstructing the target molecule into simpler, readily available starting materials. deanfrancispress.com This process involves breaking bonds, known as disconnections, and converting one functional group into another, a process termed functional group interconversion (FGI). deanfrancispress.com

Carbon-Heteroatom Bond Disconnections

A primary strategy in retrosynthesis is to disconnect bonds between a carbon and a heteroatom, such as oxygen. amazonaws.comscripps.edu For 3,5,5-Trimethyloxolan-3-ol, the most logical C-O disconnection is within the oxolane (tetrahydrofuran) ring. This disconnection corresponds to the reverse of an intramolecular Williamson ether synthesis or an acid-catalyzed cyclization. Breaking the C-O bond reveals a key precursor: a substituted diol.

This disconnection simplifies the cyclic ether into an acyclic 1,4-diol, specifically 2,4-dimethylpentane-1,4-diol. This precursor is significantly simpler and provides a clear synthetic target.

Table 1: Carbon-Heteroatom Disconnection Strategy

| Target Molecule | Bond Disconnected | Retrosynthetic Precursor (Synthon) | Corresponding Synthetic Reagent |

|---|

Carbon-Carbon Bond Disconnections

Another powerful retrosynthetic strategy involves disconnecting carbon-carbon bonds, often adjacent to functional groups. slideshare.net The tertiary alcohol in this compound is a prime location for such a disconnection. Disconnecting one of the methyl groups from the carbinol carbon (the carbon bearing the -OH group) leads to a ketone precursor. This disconnection corresponds to the forward reaction of adding a nucleophilic methyl group, typically from a Grignard reagent, to a ketone. pearson.comrutgers.edu

This approach transforms the target molecule into a ketone, 5,5-dimethyloxolan-3-one, and a methyl nucleophile synthon. The synthetic equivalent for the methyl nucleophile would be methylmagnesium bromide or methyllithium.

Table 2: Carbon-Carbon Disconnection Strategy

| Target Molecule | Bond Disconnected | Retrosynthetic Precursors (Synthons) | Corresponding Synthetic Reagents |

|---|

Strategic Functional Group Interconversions

Functional Group Interconversion (FGI) is the process of converting one functional group into another to facilitate a disconnection. deanfrancispress.com In the context of this compound, the tertiary alcohol can be viewed as the product of the reduction of a hydroperoxide or the addition of an organometallic reagent to an ester.

A more elaborate FGI strategy could involve disconnecting the oxolane ring via a different C-C bond. For instance, a 1,5-dioxygenated pattern can be disconnected to an α,β-unsaturated structure and an enolate, which can be formed via a Michael reaction in the forward synthesis. deanfrancispress.com While more complex, this highlights the versatility of retrosynthetic analysis in uncovering multiple synthetic pathways.

Direct Synthesis Approaches to the Chemical Compound

Direct synthesis approaches build the target molecule from simpler starting materials, often guided by the insights from retrosynthetic analysis.

Cyclization Reactions for Oxolane Ring Formation

The formation of the oxolane (tetrahydrofuran) ring is a critical step. Several methods exist for constructing this five-membered heterocyclic system. msu.edu

Intramolecular Williamson Ether Synthesis: This is a classic method for forming cyclic ethers. acs.org It involves treating a halo-alcohol with a base. For this compound, the required precursor would be 4-halo-2,4-dimethylpentan-1-ol. The choice of halogen and base is crucial to optimize the yield and minimize side reactions like elimination.

Acid-Catalyzed Cyclization of Diols: The diol identified in the C-O disconnection (2,4-dimethylpentane-1,4-diol) can undergo dehydration and cyclization under acidic conditions to form the oxolane ring.

Oxidative Cyclization: Tertiary alcohols containing a delta-hydrogen can undergo oxidative cyclization to yield substituted tetrahydrofurans. american.edu This reaction can be initiated with reagents like silver salts and bromine. american.edu

Palladium-Catalyzed Oxidative Cyclization: Alkenols can be cyclized using palladium(II) catalysts in the presence of an oxidant like molecular oxygen. caltech.edu This method allows for the formation of substituted tetrahydrofurans from unsaturated alcohol precursors. caltech.edu

Table 3: Comparison of Oxolane Ring Formation Methods

| Method | Precursor Type | Key Reagents | Notes |

|---|---|---|---|

| Intramolecular Williamson Ether Synthesis | Halo-alcohol | Base (e.g., NaH) | Risk of elimination as a side reaction. msu.edu |

| Acid-Catalyzed Cyclization | Diol | Strong Acid (e.g., H₂SO₄) | Can be prone to rearrangements. |

| Oxidative Cyclization | Tertiary alcohol with δ-H | Silver salts, Bromine | Proceeds via a radical and ionic pathway. american.edu |

Installation of Tertiary Alcohol Functionality

The synthesis of the tertiary alcohol group is another key transformation. rutgers.edu

Grignard Reaction with a Ketone: As suggested by the C-C disconnection, the most direct method is the reaction of a ketone with an organometallic reagent. rutgers.eduyoutube.com The synthesis would involve reacting 5,5-dimethyloxolan-3-one with a methyl Grignard reagent (e.g., methylmagnesium bromide) or methyllithium, followed by an aqueous workup to protonate the resulting alkoxide. rutgers.edu

Reaction with an Ester: Tertiary alcohols can also be formed by reacting an ester with two or more equivalents of a Grignard reagent. rutgers.edu In this case, a suitable ester precursor, such as methyl 5,5-dimethyl-3-oxotetrahydrofuran-2-carboxylate, could theoretically be used, though this is a more complex starting material. The first equivalent of the Grignard reagent would add to the ketone, and a second would add to the ester, followed by elimination and a third addition to the newly formed ketone.

The choice of synthetic route ultimately depends on the availability and cost of starting materials, as well as the desired efficiency and scalability of the synthesis.

Stereoselective Synthesis Methodologies

Achieving stereocontrol in the synthesis of this compound is crucial for applications where specific stereoisomers are required. While direct stereoselective methods for this exact molecule are not extensively documented in readily available literature, several established strategies for the stereoselective synthesis of substituted tetrahydrofurans can be adapted. nih.govchemistryviews.org These methods often involve either the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

One potential strategy involves the intramolecular cyclization of a chiral γ-hydroxyalkene . This approach would begin with a stereochemically defined alcohol, which then directs the formation of the new stereocenter at the C3 position during the cyclization process. The use of transition metal catalysts, such as those based on palladium, can facilitate this transformation with high levels of diastereoselectivity. nih.gov

Another powerful method is the asymmetric [3+2] cycloaddition or annulation reaction . These reactions construct the tetrahydrofuran (B95107) ring in a single, highly convergent step, often with excellent control over the relative and absolute stereochemistry of multiple stereocenters. nih.gov For instance, the reaction of a chiral carbonyl ylide with an appropriate alkene could be envisioned to form the this compound core.

Furthermore, Lewis acid-mediated ring contractions of larger heterocyclic systems, such as substituted 1,3-dioxepins, can provide a pathway to highly substituted tetrahydrofurans with a high degree of stereocontrol. The choice of Lewis acid can significantly influence the diastereomeric ratio of the product. nih.gov

A one-pot sequential approach involving a copper-catalyzed asymmetric Henry reaction followed by an iodocyclization of a γ,δ-unsaturated alcohol represents a modern and efficient method for generating polysubstituted tetrahydrofurans with high enantioselectivity. chemistryviews.org This strategy could be adapted to precursors of this compound.

The following table summarizes potential stereoselective methods applicable to the synthesis of this compound based on general methodologies for tetrahydrofuran synthesis.

| Method | General Transformation | Potential for Stereocontrol | Typical Reagents/Catalysts | Reference |

| Intramolecular Cyclization | Chiral γ-hydroxyalkene to Tetrahydrofuran | High diastereoselectivity | Pd(TFA)₂/Pyridine | nih.gov |

| [3+2] Annulation | Aldehyde + Allylsilane | High diastereoselectivity | BF₃·OEt₂ | nih.gov |

| Lewis Acid-Mediated Ring Contraction | Dihydro-1,3-dioxepin to Tetrahydrofuran | High diastereoselectivity (Lewis acid dependent) | (iPrO)₂TiCl₂, TBSOTf | nih.gov |

| Asymmetric Henry Reaction/Iodocyclization | γ,δ-Unsaturated Alcohol to Tetrahydrofuran | High enantioselectivity (up to 97% ee) | Cu-catalyst, I₂ | chemistryviews.org |

This table presents generalized data for the synthesis of substituted tetrahydrofurans, which could be adapted for this compound.

Green Chemistry Principles in the Synthesis of the Chemical Compound

The application of green chemistry principles to the synthesis of fine chemicals like this compound is of paramount importance for minimizing environmental impact and improving the sustainability of chemical manufacturing. gold-chemistry.orgsigmaaldrich.com Key areas of focus include the use of environmentally benign solvents, maximizing atom economy, and employing catalytic methods.

A significant aspect of green chemistry is the reduction or elimination of hazardous organic solvents. For the synthesis of tetrahydrofuran derivatives, including potentially this compound, several approaches can be considered.

One strategy is the use of water as a reaction medium . For instance, the stereoselective synthesis of functionalized tetrahydrofuranols has been achieved by heating chloropolyols in water, which serves as both the solvent and a reactant in the hydrolysis of the starting material. organic-chemistry.org Another approach involves the use of biomass-derived solvents , such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is produced from renewable resources like corncobs and is a greener alternative to traditional tetrahydrofuran (THF). sigmaaldrich.com

Solvent-free reactions , often facilitated by microwave irradiation, represent another avenue for greening the synthesis of tetrahydrofuran derivatives. Microwave-assisted organic synthesis can significantly reduce reaction times and energy consumption.

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.govprimescholars.com Reactions with high atom economy are inherently greener as they generate less waste.

In the context of synthesizing this compound, cycloaddition and rearrangement reactions are particularly attractive from an atom economy perspective. nih.gov For example, a [3+2] cycloaddition reaction, in theory, can achieve 100% atom economy as all the atoms of the reactants are incorporated into the product. nih.gov Similarly, intramolecular rearrangements are highly atom-economical.

In contrast, classical multi-step syntheses that involve protecting groups or generate stoichiometric byproducts, such as the Wittig reaction, tend to have lower atom economy. gold-chemistry.org Therefore, designing a synthetic route to this compound that maximizes the use of addition and rearrangement reactions is a key green chemistry objective.

The table below illustrates the concept of atom economy for different reaction types relevant to tetrahydrofuran synthesis.

| Reaction Type | General Description | Atom Economy | Reference |

| Diels-Alder Cycloaddition | [4+2] cycloaddition | 100% (ideal) | nih.gov |

| [3+2] Annulation | Formation of a 5-membered ring from a 3-atom and a 2-atom component | High | nih.gov |

| Wittig Reaction | Alkene synthesis from an aldehyde/ketone and a phosphonium (B103445) ylide | Poor (generates triphenylphosphine (B44618) oxide waste) | gold-chemistry.org |

| Catalytic Hydrogenation | Addition of hydrogen across a double bond | 100% (ideal) | jocpr.com |

This table provides a general comparison of the atom economy of different reaction types.

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction rates, improve selectivity, and reduce energy consumption, often under milder reaction conditions. rsc.orgrsc.org For the synthesis of this compound, both metal-based and organocatalytic approaches can be envisioned.

Transition metal catalysts , such as those based on palladium, ruthenium, or nickel, are widely used in the synthesis of tetrahydrofurans. nih.govorganic-chemistry.orgorgsyn.org For example, palladium-catalyzed intramolecular cyclizations of γ-hydroxyalkenes are highly efficient. nih.gov Photocatalysis using visible light and a suitable photocatalyst offers a mild and sustainable method for constructing polysubstituted tetrahydrofurans. rsc.org

Organocatalysis , which uses small organic molecules as catalysts, provides a metal-free alternative. For instance, DABCO (1,4-diazabicyclo[2.2.2]octane) can catalyze domino reactions to form substituted tetrahydrofurans. rsc.org Acid catalysts, such as triflic acid (TfOH), can promote the regioselective Prins cyclization to yield tetrahydrofuran rings. thieme-connect.com

The development of cascade reactions , where multiple transformations occur in a single pot, is another important catalytic strategy. A three-step cascade involving the ring-opening of 2,5-dimethylfuran, aldol (B89426) condensation, and subsequent hydrogenation-cyclization has been developed for the synthesis of functionalized tetrahydrofurans, showcasing the potential for integrated, catalyst-driven processes. rsc.orgrsc.org

Advanced Structural Elucidation and Stereochemical Investigations of 3,5,5 Trimethyloxolan 3 Ol

Isomerism and Stereochemistry of the Chemical Compound

The spatial arrangement of atoms in 3,5,5-Trimethyloxolan-3-ol gives rise to interesting stereochemical properties, which are fundamental to understanding its chemical behavior.

Enantiomeric and Diastereomeric Considerations

The structure of this compound contains a single stereocenter, which dictates its isomeric forms. A molecule with one chiral center is, by definition, chiral and will have a non-superimposable mirror image. pressbooks.pub

Enantiomers: Due to the presence of one chiral center at the C3 position, this compound exists as a pair of enantiomers. Enantiomers are stereoisomers that are mirror images of each other but cannot be superimposed. They possess identical physical properties such as melting point, boiling point, and solubility, but differ in their interaction with plane-polarized light. pressbooks.pub

Diastereomers: Diastereomers are stereoisomers that are not mirror images of each other. The existence of diastereomers requires a molecule to have at least two stereocenters. Since this compound has only one chiral center, it does not have any diastereomers.

Chiral Center Analysis and Configuration Assignment (R/S Nomenclature)

The absolute configuration of the chiral center in each enantiomer can be designated using the Cahn-Ingold-Prelog (CIP) priority rules. masterorganicchemistry.comlibretexts.org This system assigns a priority to each of the four groups attached to the chiral carbon based on atomic number. pearson.com

The single chiral center in this compound is the C3 carbon. The four substituents attached to this carbon are:

A hydroxyl group (-OH)

A methyl group (-CH₃)

The C2 carbon of the oxolane ring (-CH₂-O-)

The C4 carbon of the oxolane ring (-CH₂-C(CH₃)₂)

To assign the (R) or (S) configuration, priorities are assigned to these groups. masterorganicchemistry.com

Table of Cahn-Ingold-Prelog Priority Assignments for this compound

Once priorities are established, the molecule is oriented so that the lowest priority group (-CH₃) points away from the viewer. The direction from priority 1 to 2 to 3 is then traced. If the direction is clockwise, the configuration is designated (R). If it is counter-clockwise, the configuration is (S). libretexts.org

Conformational Analysis of the Oxolane Ring

The oxolane (tetrahydrofuran) ring is a five-membered heterocycle that is not planar. To minimize torsional strain that would be present in a planar conformation, the ring puckers into one of two main conformations: the "envelope" (Cₛ symmetry) or the "twist" (C₂ symmetry). acs.org

In this compound, the substituents on the ring significantly influence the preferred conformation. The gem-dimethyl group at the C5 position introduces considerable steric bulk. Likewise, the hydroxyl and methyl groups at the C3 position also contribute to steric interactions. The molecule will adopt a conformation that minimizes these steric clashes. The most stable conformation will likely place the bulky gem-dimethyl group and the substituents at C3 in positions that reduce gauche interactions and other non-bonded strain within the ring structure. The dynamic equilibrium between possible envelope and twist forms would be governed by the energetic favorability of positioning these large groups in pseudo-equatorial positions to relieve steric hindrance.

Spectroscopic Characterization Methodologies

Spectroscopic techniques are essential for the definitive structural elucidation of this compound, confirming connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for each non-equivalent proton. Due to the chiral center at C3, the protons on C2 and C4 (CH₂ groups) would be diastereotopic and thus chemically non-equivalent, potentially appearing as separate signals with complex splitting.

Predicted ¹H NMR Data for this compound

Predicted ¹³C NMR Spectrum: The carbon NMR spectrum will show a separate signal for each unique carbon atom in the molecule. The presence of substituents and the ring structure will influence the chemical shifts. Carbons closer to the electronegative oxygen atom will be deshielded and appear at a higher chemical shift (downfield). openstax.org

Predicted ¹³C NMR Data for this compound

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by absorptions from the hydroxyl and ether functional groups. As a tertiary alcohol, the C-O stretching frequency will be in a characteristic range. spectroscopyonline.com

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group, with the broadening caused by intermolecular hydrogen bonding. libretexts.orglibretexts.org

C-H Stretch: Sharp peaks between 2850-3000 cm⁻¹ will be present, corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups.

C-O Stretch: A strong absorption for the tertiary alcohol C-O stretch is anticipated in the 1100-1210 cm⁻¹ range. spectroscopyonline.com Additionally, the C-O-C stretch of the ether within the oxolane ring will appear as a strong band, typically around 1050-1150 cm⁻¹. youtube.com

Table of Predicted IR Absorption Bands

Table of Mentioned Compounds

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. In the case of this compound, electron ionization (EI) would likely be employed, leading to the formation of a molecular ion and subsequent fragmentation.

The molecular ion peak (M⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₇H₁₄O₂). The fragmentation of cyclic ethers and tertiary alcohols follows predictable pathways. libretexts.orgmiamioh.edu The principal fragmentation routes for this compound would involve the loss of methyl groups and cleavage of the oxolane ring.

One of the most prominent fragmentation pathways for tertiary alcohols is the cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org For this compound, this would result in the loss of a methyl radical (•CH₃) from the C3 position, leading to a stable oxonium ion. Another characteristic fragmentation would be the α-cleavage of the ether linkage, a common pathway for cyclic ethers. miamioh.edu The table below outlines the expected major fragments and their corresponding m/z values.

| Fragment Ion | Proposed Structure | m/z | Relative Abundance |

| [M]⁺ | C₇H₁₄O₂⁺ | 130 | Low |

| [M-CH₃]⁺ | C₆H₁₁O₂⁺ | 115 | High |

| [M-C₂H₅]⁺ | C₅H₉O₂⁺ | 101 | Moderate |

| [C₄H₇O]⁺ | 71 | Moderate | |

| [C₃H₇O]⁺ | 59 | High |

This table represents predicted fragmentation patterns based on general principles of mass spectrometry and may not reflect actual experimental data.

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Given that this compound possesses a chiral center at the C3 position, it can exist as a pair of enantiomers, (R)-3,5,5-trimethyloxolan-3-ol and (S)-3,5,5-trimethyloxolan-3-ol. Optical rotation and circular dichroism are powerful, non-destructive techniques used to investigate chiral molecules.

Optical rotation measures the rotation of plane-polarized light by a chiral sample. The two enantiomers of a chiral compound will rotate plane-polarized light to an equal and opposite extent. The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined experimental conditions (e.g., temperature, solvent, and wavelength). A racemic mixture (a 1:1 mixture of both enantiomers) will exhibit no optical rotation.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. mdpi.com A CD spectrum provides information about the absolute configuration and conformation of a chiral molecule. mdpi.comresearchgate.net Each enantiomer will produce a CD spectrum that is a mirror image of the other.

The table below illustrates the expected, though not experimentally determined, chiroptical data for the enantiomers of this compound.

| Compound | Specific Rotation ([α]²⁰_D) | Circular Dichroism (Δε) |

| (R)-3,5,5-Trimethyloxolan-3-ol | +x° | Positive Cotton Effect |

| (S)-3,5,5-Trimethyloxolan-3-ol | -x° | Negative Cotton Effect |

| Racemic this compound | 0° | No CD Signal |

This table is illustrative. The actual values and signs of the specific rotation and Cotton effects would need to be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and the absolute configuration of a chiral molecule.

The application of single-crystal X-ray diffraction to this compound would first require the compound to be in a crystalline form. As many low molecular weight alcohols are liquids at room temperature, obtaining a suitable single crystal of this compound could be challenging. If the compound is a liquid, crystallization could be attempted at low temperatures or by derivatizing the hydroxyl group to form a crystalline derivative (e.g., a p-nitrobenzoate ester).

If a suitable crystal were obtained, the resulting crystallographic data would provide an unambiguous assignment of the (R) or (S) configuration of the chiral center. rsc.org To date, no published X-ray crystallographic data for this compound is available in the public domain.

Reactivity and Reaction Mechanisms of 3,5,5 Trimethyloxolan 3 Ol

Reactions Involving the Tertiary Hydroxyl Group

The presence of a tertiary hydroxyl group is a key determinant of the reactivity of 3,5,5-trimethyloxolan-3-ol. Unlike primary and secondary alcohols, the carbon atom bearing the hydroxyl group is not bonded to any hydrogen atoms.

Dehydration Pathways

The dehydration of tertiary alcohols to form alkenes is a common and facile reaction, typically proceeding through an E1 (elimination, unimolecular) mechanism. This reaction is acid-catalyzed, where the acid protonates the hydroxyl group, converting it into a good leaving group (water).

The mechanism for the dehydration of this compound would involve the following steps:

Protonation of the hydroxyl group: The lone pair of electrons on the oxygen of the hydroxyl group attacks a proton from the acid catalyst.

Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a tertiary carbocation at the C3 position of the oxolane ring. Tertiary carbocations are relatively stable, which favors the E1 pathway.

Deprotonation to form an alkene: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond.

Depending on which adjacent proton is removed, the dehydration of this compound could theoretically yield a mixture of isomeric alkenes. The major product would be predicted by Zaitsev's rule, which states that the most substituted (and therefore most stable) alkene will be the predominant product.

Substitution Reactions (e.g., formation of ethers, esters)

Ether Synthesis: The direct synthesis of ethers from tertiary alcohols via the Williamson ether synthesis (using a strong base to form an alkoxide followed by reaction with an alkyl halide) is generally not feasible. The strongly basic conditions and the steric hindrance around the tertiary center favor elimination reactions (E2) over substitution (SN2).

However, ethers can be synthesized from tertiary alcohols under acidic conditions (SN1 mechanism). In the presence of a primary or secondary alcohol and a strong acid catalyst, the tertiary alcohol can be protonated and leave as water to form a stable tertiary carbocation. This carbocation can then be attacked by the other alcohol acting as a nucleophile to form the ether.

Esterification: The formation of esters from this compound is expected to be possible. While the Fischer esterification (reaction with a carboxylic acid in the presence of an acid catalyst) can be slow with sterically hindered tertiary alcohols, the use of more reactive acylating agents such as acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base (like pyridine) would likely lead to the formation of the corresponding ester.

Transformations of the Oxolane Ring System

The oxolane (tetrahydrofuran) ring is a relatively stable five-membered ether. However, it can undergo transformations under specific conditions, particularly in the presence of strong acids or bases.

Ring-Opening Reactions

The ring-opening of ethers, including tetrahydrofuran (B95107) derivatives, is typically an acid-catalyzed process. The mechanism involves the protonation of the ether oxygen, making it a better leaving group. A nucleophile can then attack one of the adjacent carbon atoms, leading to the cleavage of a C-O bond.

In the case of this compound, acid-catalyzed ring-opening would likely be initiated by protonation of the ring oxygen. The subsequent nucleophilic attack could occur at either C2 or C5. The regioselectivity of this attack would be influenced by steric and electronic factors. For instance, attack at the less hindered C2 position might be favored. Strong Lewis acids can also promote the ring-opening of tetrahydrofurans.

Base-catalyzed ring-opening of ethers is generally difficult due to the poor leaving group ability of the alkoxide. However, for strained rings like epoxides, this is a common reaction. For a relatively unstrained ring like the oxolane in this compound, base-catalyzed ring-opening would require harsh conditions and is not a typical reaction pathway.

Ring Expansion/Contraction Processes

The expansion of a tetrahydrofuran ring to a larger ring (e.g., a tetrahydropyran) or its contraction to a smaller ring (e.g., an oxetane) are not common reactions but can be achieved under specific synthetic methodologies.

Ring Expansion: Certain rearrangement reactions, often involving the formation of an intermediate that can undergo bond migration, can lead to ring expansion. For example, photochemical methods or reactions involving ylides have been shown to expand oxetanes to tetrahydrofurans. Similar strategies might be adaptable for the expansion of a tetrahydrofuran ring, though specific examples for this system are not readily found.

Ring Contraction: Ring contraction of cyclic systems can be induced under various conditions, often involving rearrangements like the Favorskii rearrangement or Wolff rearrangement for cyclic ketones. For a saturated heterocycle like the oxolane in this compound, ring contraction would likely require a multi-step synthetic sequence to introduce the necessary functional groups to facilitate such a rearrangement.

Mechanistic Investigations of Key Reactions of this compound

The reactivity of this compound is dominated by the chemistry of its tertiary alcohol functional group, which is situated within a tetrahydrofuran ring. The principal reaction of this compound under acidic conditions is dehydration, a process that proceeds through a well-understood E1 (unimolecular elimination) mechanism. This section delves into the kinetic and mechanistic details of this key reaction pathway.

Kinetic Studies of Reaction Pathways

Due to the specific structure of this compound, being a tertiary alcohol, its acid-catalyzed dehydration follows first-order kinetics, which is characteristic of the E1 mechanism. libretexts.orgchemistrysteps.com The rate of the reaction is dependent solely on the concentration of the substrate, this compound, and is independent of the concentration of the base involved in the final deprotonation step. youtube.comkhanacademy.org

Rate = k [this compound]

Where 'k' is the first-order rate constant.

Several factors influence the rate constant 'k', including the temperature, the strength of the acid catalyst, and the solvent polarity. The reaction is typically carried out at elevated temperatures in the presence of a strong acid such as sulfuric acid or phosphoric acid. chemistrysteps.comlibretexts.org The stability of the resulting carbocation is a crucial factor; tertiary carbocations are significantly more stable than secondary or primary carbocations due to hyperconjugation and inductive effects, which facilitates their formation and thus accelerates the reaction rate. byjus.comyoutube.com

Table 1: Representative Kinetic Data for the Acid-Catalyzed Dehydration of a Tertiary Alcohol at Various Temperatures

| Temperature (°C) | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (s) |

| 25 | 1.2 x 10⁻⁵ | 57762 |

| 50 | 2.5 x 10⁻⁴ | 2773 |

| 75 | 3.9 x 10⁻³ | 178 |

| 100 | 4.8 x 10⁻² | 14 |

| This table presents hypothetical data for illustrative purposes, based on general trends observed for E1 reactions of tertiary alcohols. |

The data illustrates the strong dependence of the reaction rate on temperature, a characteristic feature of reactions with a significant activation energy barrier.

Elucidation of Intermediates and Transition States

The E1 dehydration of this compound proceeds through a stepwise mechanism involving key intermediates and transition states.

Step 1: Protonation of the Hydroxyl Group

The reaction is initiated by the rapid and reversible protonation of the hydroxyl group by the acid catalyst. jove.combyjus.com This step converts the poor leaving group (-OH) into a much better leaving group, an alkyloxonium ion (-OH₂⁺). chemistrysteps.comlibretexts.org

Step 2: Formation of the Carbocation Intermediate (Rate-Determining Step)

The alkyloxonium ion undergoes heterolytic cleavage of the C-O bond, where the water molecule departs, leading to the formation of a tertiary carbocation intermediate. chemistrysteps.comjove.com This is the slowest step in the reaction sequence and is therefore the rate-determining step. libretexts.org The high stability of the tertiary carbocation at the C3 position of the oxolane ring makes this step feasible. libretexts.org

Step 3: Deprotonation to Form the Alkene

In the final step, a weak base (often a water molecule or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent (beta) to the carbocation center. jove.comlibretexts.org This results in the formation of a double bond and regenerates the acid catalyst. Due to the structure of this compound, deprotonation can occur from either the C2 or C4 position, potentially leading to a mixture of isomeric alkene products.

It is also important to consider the possibility of carbocation rearrangements. Although the initially formed tertiary carbocation is relatively stable, rearrangements to an even more stable carbocation could theoretically occur, though in this specific case, a more stable carbocation is not readily accessible through a simple hydride or methyl shift. youtube.comlibretexts.org Furthermore, the tetrahydrofuran ring itself could potentially undergo ring-opening reactions under harsh acidic conditions, leading to different products, although this is generally a slower process compared to the dehydration of the tertiary alcohol. nih.govrsc.org

Computational Chemistry and Theoretical Studies of 3,5,5 Trimethyloxolan 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the electronic structure and energetic properties of molecules with a high degree of accuracy.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3,5,5-Trimethyloxolan-3-ol, methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are utilized to compute the optimized geometry. These calculations yield precise bond lengths, bond angles, and dihedral angles.

Analysis of the electronic structure provides information about the distribution of electrons within the molecule. Key properties derived from this analysis include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

Conformational Energies and Potential Energy Surfaces

The flexible five-membered ring of the oxolane structure in this compound allows for multiple conformations. Computational methods are used to explore the potential energy surface (PES) of the molecule to identify its various stable conformers and the energy barriers that separate them. Techniques such as relaxed potential energy surface scans are performed by systematically changing specific dihedral angles and calculating the energy at each step. This analysis reveals the relative stabilities of different envelope and twist conformations of the tetrahydrofuran (B95107) ring.

Table 1: Calculated Relative Conformational Energies of this compound

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| Envelope (E) | DFT/B3LYP/6-31G(d) | 0.00 |

| Twist (T) | DFT/B3LYP/6-31G(d) | 1.25 |

| Envelope (E') | DFT/B3LYP/6-31G(d) | 2.50 |

| Note: Data is illustrative and based on typical computational results for similar structures. |

Spectroscopic Property Prediction and Simulation

Quantum chemical calculations are instrumental in predicting and interpreting various spectroscopic properties. For instance, the vibrational frequencies of this compound can be calculated and are crucial for the analysis of its infrared (IR) and Raman spectra. The computed frequencies and intensities help in the assignment of experimental spectral bands to specific molecular vibrations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical predictions serve as a valuable tool for the structural elucidation and confirmation of the compound.

Molecular Dynamics and Molecular Modeling Simulations

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules.

Intermolecular Interactions and Solvent Effects

MD simulations can model how a molecule of this compound interacts with other molecules, including other molecules of its own kind or solvent molecules. The tertiary alcohol group and the ether oxygen in its structure are capable of forming hydrogen bonds, which are critical in determining its bulk properties such as boiling point and solubility. Simulations can provide a detailed picture of the hydrogen bonding network and its dynamics.

The effect of different solvents on the conformational preference and properties of this compound can also be investigated. By simulating the molecule in explicit solvent models, it is possible to understand how the solvent environment influences its structure and behavior.

Reaction Pathway Modeling and Energy Barriers

Computational modeling can be used to explore potential chemical reactions involving this compound. By mapping the potential energy surface for a proposed reaction, it is possible to identify the transition state structures and calculate the activation energy barriers. This information is vital for understanding the reaction kinetics and mechanism. For example, the acid-catalyzed dehydration of this compound to form various isomeric alkenes can be modeled to predict the most favorable reaction pathway and the distribution of products.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are theoretical frameworks that seek to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.gov While dedicated QSPR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of QSPR are broadly applicable to this compound as a member of the aliphatic alcohol and cyclic ether classes. chemsrc.comthegoodscentscompany.com

QSPR models are built upon the premise that the properties of a chemical are intrinsically linked to its molecular structure. nih.gov By quantifying specific structural attributes, known as molecular descriptors, it is possible to develop regression or classification models that can predict various properties of new or untested compounds. nih.gov

Methodology of QSPR for Alcohols and Cyclic Ethers

The development of a QSPR model for a class of compounds like aliphatic alcohols typically involves several key stages:

Data Set Selection: A diverse set of molecules with known experimental values for the property of interest (e.g., boiling point, water solubility) is compiled. chemsrc.com

Molecular Descriptor Generation: For each molecule in the set, a range of numerical descriptors are calculated. thegoodscentscompany.com These descriptors encode different aspects of the molecular structure.

Model Development: Statistical methods, most commonly multiple linear regression (MLR), are used to create a mathematical equation that links the descriptors to the property being studied. chemsrc.com

Validation: The predictive power and robustness of the model are rigorously tested. A common method is leave-one-out cross-validation, where the model is repeatedly built with one compound removed and then used to predict the property of that compound. chemsrc.comthegoodscentscompany.com

For aliphatic alcohols, QSPR models have been successfully developed to predict properties such as boiling point (BP), n-octanol-water partition coefficient (logP), and water solubility (logW). chemsrc.comthegoodscentscompany.com These models often achieve high correlation coefficients (R > 0.99), indicating a strong relationship between the structural descriptors and the experimental properties. chemsrc.com

Relevant Molecular Descriptors

For a molecule like this compound, several types of molecular descriptors would be pertinent in a QSPR study. These descriptors can be categorized as:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching. Examples include connectivity indices and the sum of eigenvalues from a bond-connecting matrix. thegoodscentscompany.com

Quantum Chemical Descriptors: These are calculated using quantum mechanics and describe electronic properties such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Constitutional Descriptors: These are simpler descriptors like molecular weight, atom counts, and functional group counts.

In studies on alcohols, specific parameters are sometimes introduced to account for the presence and position of the hydroxyl (-OH) group, as this functional group significantly influences properties through hydrogen bonding. chem960.com For this compound, descriptors would also need to account for the cyclic ether structure.

Illustrative Data for QSPR Analysis

While a specific QSPR model for this compound is not available, the following table provides the kind of data that would be used to build such a model. It includes the target compound and other structurally related alcohols, along with their key physicochemical properties. In a typical QSPR study, a much larger set of compounds would be used to ensure the statistical significance and predictive power of the resulting model.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | logP |

|---|---|---|---|---|---|

| This compound | 29839-57-4 | C₇H₁₄O₂ | 130.19 | 186.4 chemsrc.com | 0.93 chemsrc.com |

| 2,2,5,5-Tetramethyloxolan-3-ol | 29839-74-5 | C₈H₁₆O₂ | 144.21 | 188.1 chem960.com | 1.32 chem960.com |

| 3,5,5-Trimethyl-1-hexanol | 3452-97-9 | C₉H₂₀O | 144.26 | 194.0 wikipedia.org | 3.00 (est.) thegoodscentscompany.com |

| 3,5,6-Trimethyloctan-3-ol | 1268393-37-5 | C₁₁H₂₄O | 172.31 | Not Available | 3.7 (est.) nih.gov |

In a hypothetical QSPR study, the experimental Boiling Point and logP values from this table, along with calculated molecular descriptors for each compound, would be fed into a statistical software package. The output would be an equation of the form:

Property = (c₁ × Descriptor₁) + (c₂ × Descriptor₂) + ... + Intercept

Where 'c' represents the coefficient for each descriptor. This validated equation could then be used to predict the properties of other similar oxolanes or branched alcohols simply by calculating their molecular descriptors and inputting them into the model.

Derivatization Strategies and Exploratory Chemical Transformations of 3,5,5 Trimethyloxolan 3 Ol

Synthesis of Functionalized Derivatives

The hydroxyl group of 3,5,5-Trimethyloxolan-3-ol is the primary site for functionalization, allowing for the introduction of a wide array of chemical moieties through various derivatization reactions.

Esterification and Etherification

The conversion of the tertiary hydroxyl group of this compound into esters and ethers represents a fundamental strategy for modifying its physicochemical properties.

Esterification: The formation of esters from tertiary alcohols like this compound can be achieved under specific conditions that overcome steric hindrance. While direct esterification with carboxylic acids is often challenging, the use of more reactive acylating agents can facilitate the reaction.

| Acylating Agent | Catalyst/Conditions | Product |

| Acyl chlorides | Pyridine, DMAP | 3,5,5-Trimethyloxolan-3-yl ester |

| Acid anhydrides | Strong acid catalyst (e.g., H₂SO₄) or acylation catalyst (e.g., Scandium triflate) | 3,5,5-Trimethyloxolan-3-yl ester |

These reactions would yield a variety of esters, introducing functionalities that could modulate the compound's polarity, volatility, and biological activity. For instance, esterification with fatty acids would increase lipophilicity, while reaction with amino acids would introduce a handle for further peptide coupling.

Etherification: The synthesis of ethers from this compound can be accomplished through Williamson ether synthesis, although the sterically hindered nature of the tertiary alkoxide requires careful selection of reaction partners and conditions. A more viable approach involves acid-catalyzed dehydration in the presence of a primary or secondary alcohol, leading to the formation of an unsymmetrical ether.

| Reagent | Conditions | Product |

| Alkyl halide (R-X) | Strong base (e.g., NaH) to form the alkoxide | 3-Alkoxy-3,5,5-trimethyloxolane |

| Alcohol (R-OH) | Acid catalyst (e.g., H₂SO₄), heat | 3-Alkoxy-3,5,5-trimethyloxolane |

Introduction of Halogen, Nitrogen, and Sulfur Functionalities

The introduction of heteroatoms other than oxygen can significantly expand the chemical space accessible from this compound.

Halogenation: Direct replacement of the tertiary hydroxyl group with a halogen can be achieved using various halogenating agents. These halogenated derivatives serve as versatile intermediates for subsequent nucleophilic substitution reactions.

| Reagent | Product |

| Concentrated HX (X = Cl, Br, I) | 3-Halo-3,5,5-trimethyloxolane |

| Thionyl chloride (SOCl₂) | 3-Chloro-3,5,5-trimethyloxolane |

| Phosphorus tribromide (PBr₃) | 3-Bromo-3,5,5-trimethyloxolane |

Introduction of Nitrogen: Nitrogen-containing functionalities can be introduced via the halogenated intermediates or through direct amination reactions under harsh conditions. A more plausible route involves the conversion of the alcohol to a good leaving group (e.g., a tosylate) followed by nucleophilic substitution with an amine or azide. The Ritter reaction, involving the reaction of the alcohol with a nitrile in the presence of a strong acid, could also be a potential route to N-substituted amides.

Introduction of Sulfur: Sulfur functionalities can be incorporated by reacting the corresponding haloalkane with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) to yield the thiol, or with a thiolate to form a thioether.

Formation of Novel Heterocycles and Polycyclic Systems

The inherent ring structure of this compound makes it an attractive starting material for the synthesis of more complex heterocyclic and polycyclic systems. Ring-opening reactions, followed by intramolecular cyclization with a newly introduced functional group, could lead to the formation of larger rings or bicyclic systems. For example, acid-catalyzed dehydration of this compound could potentially lead to the formation of an unsaturated derivative, which could then undergo cycloaddition reactions to form polycyclic ethers.

Polymerization or Oligomerization Potential

The potential for this compound to undergo polymerization or oligomerization is an area of exploratory interest. Acid-catalyzed dehydration could lead to the formation of a carbocation intermediate, which could initiate cationic polymerization of the resulting unsaturated species. Alternatively, ring-opening polymerization, though less likely for a stable five-membered ring, could be explored under specific catalytic conditions. The formation of oligomers through repeated ether linkages under controlled dehydration conditions is another possibility.

Catalytic Applications and Mechanistic Insights Involving 3,5,5 Trimethyloxolan 3 Ol

Heterogeneous and Homogeneous Catalysis StudiesA thorough search did not yield any studies, either in heterogeneous or homogeneous systems, where 3,5,5-Trimethyloxolan-3-ol was involved in a catalytic capacity.

Therefore, the requested table of chemical compounds is also not applicable.

Advanced Analytical Method Development for 3,5,5 Trimethyloxolan 3 Ol

Chromatographic Methodologies

Chromatography is the cornerstone of modern analytical chemistry, enabling the separation of complex mixtures into individual components. saspublishers.com For a molecule such as 3,5,5-Trimethyloxolan-3-ol, both gas and liquid chromatography offer robust platforms for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Optimization

Gas chromatography is an ideal technique for analyzing volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (MS), it becomes a powerful tool for both separation and identification. nih.gov

The development of a GC-MS method would involve the systematic optimization of several key parameters to achieve the desired separation and sensitivity. The goal is to obtain a sharp, symmetrical peak for the analyte, well-resolved from any impurities or matrix components.

Key Optimization Parameters:

Column Selection: A capillary column with a suitable stationary phase is critical. For a moderately polar compound like this compound, a mid-polarity phase (e.g., one containing a percentage of phenyl or cyanopropyl functional groups) would likely provide good selectivity.

Temperature Program: The oven temperature program, which includes initial temperature, ramp rates, and final temperature, must be optimized to ensure efficient separation of volatile compounds in a reasonable timeframe. nih.gov

Injector and Detector Temperatures: The injector temperature must be high enough to ensure rapid vaporization of the sample without causing thermal degradation. The transfer line temperature to the mass spectrometer is also critical to prevent condensation.

Carrier Gas Flow Rate: The flow rate of the inert carrier gas (typically helium or hydrogen) is adjusted to achieve optimal chromatographic efficiency.

Mass Spectrometer Parameters: In the MS detector, parameters such as ionization energy (typically 70 eV for electron ionization), scan range, and scan speed are set to achieve good sensitivity and generate a characteristic mass spectrum for identification. researchgate.net

The following table illustrates typical parameters that would be optimized for a GC-MS method.

| Parameter | Optimized Value/Condition | Purpose |

| GC Column | VF-624 capillary column (or similar) | Provides separation based on polarity and boiling point. |

| Oven Program | 50°C (hold 2 min), ramp to 250°C at 10°C/min | Ensures separation of analytes with different volatilities. |

| Injector Temp | 250°C | Ensures complete and rapid sample vaporization. |

| Carrier Gas | Helium at 1.0 mL/min | Transports analyte through the column. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Fragments the molecule into a reproducible pattern for identification. |

| MS Scan Range | 40-300 m/z | Detects the parent ion and characteristic fragment ions. |

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

For less volatile derivatives or when analyzing this compound in complex, non-volatile matrices, High-Performance Liquid Chromatography (HPLC) is the method of choice. unirioja.es Since the target compound lacks a strong chromophore, detection can be challenging. A UV detector set to a low wavelength (around 210 nm) might be used, but a more universal detector like a Refractive Index Detector (RID) or, more powerfully, a mass spectrometer (LC-MS) would be preferable. unirioja.esnih.gov

Method development in HPLC focuses on:

Column and Stationary Phase: A reversed-phase C18 column is a common starting point for separating moderately polar compounds. nih.gov

Mobile Phase Composition: The ratio of an aqueous component (like water with a buffer) and an organic modifier (such as acetonitrile (B52724) or methanol) is adjusted to control the retention time and resolution of the analyte. longdom.org

Flow Rate and Temperature: These are optimized to improve peak shape and reduce analysis time.

Once developed, the method must be validated according to international guidelines (e.g., ICH Q2(R1)) to prove its reliability. nih.gov Validation confirms that the method is suitable for its intended purpose. mdpi.com

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis; no interfering peaks at the analyte's retention time. |

| Linearity | The method's ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.999. researchgate.net |

| Accuracy | The closeness of test results to the true value, often assessed by spike/recovery experiments. | Recovery between 98-102%. |

| Precision (Intra-day & Inter-day) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) < 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. nih.gov |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. nih.gov |

Chiral Chromatography for Enantiomeric Separation and Purity Assessment

The structure of this compound contains a chiral center at the C3 position, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different biological activities, their separation and quantification are critical. nih.gov

Chiral chromatography is the definitive technique for this purpose. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Key Aspects of Chiral Method Development:

Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support (e.g., Chiralcel® or Chiralpak® columns), are widely successful for separating a broad range of chiral compounds. mdpi.comnih.gov Columns with selectors like cellulose tris(3,5-dimethylphenylcarbamate) are a common first choice. unife.it

Mobile Phase: The choice of mobile phase, whether in normal-phase (e.g., hexane/isopropanol), reversed-phase, or polar organic modes, significantly affects the chiral recognition and separation. nih.gov

Technique: While HPLC is common, Supercritical Fluid Chromatography (SFC) is often superior for chiral separations, offering faster analysis times and higher efficiency. researchgate.net

The goal is to achieve baseline resolution (Rs > 1.5) between the two enantiomeric peaks, allowing for accurate determination of the enantiomeric excess or purity.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information from a single analysis. saspublishers.comchemijournal.com They are indispensable for the comprehensive analysis of compounds like this compound.

GC-MS: As previously discussed, this is the premier hyphenated technique for volatile compounds. It provides both the retention time (a chromatographic parameter) and a mass spectrum (a structural fingerprint), allowing for confident identification by comparison to spectral libraries. researchgate.net

LC-MS (High-Performance Liquid Chromatography-Mass Spectrometry): This technique combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. nih.gov It is particularly useful for confirming the molecular weight of the analyte and for structural elucidation, especially when using tandem mass spectrometry (MS/MS). LC-MS-MS can fragment the parent ion to provide further structural details. nih.gov

Other Techniques: Combinations like LC-NMR (Nuclear Magnetic Resonance) can provide even more detailed structural information online, though they are less common due to sensitivity and technical challenges. nih.gov

The advantage of these techniques is their ability to provide both quantitative data (how much is present) and qualitative data (what it is) with high confidence and sensitivity. chemijournal.com

Method Validation and Quality Assurance in Analysis

Method validation is the documented process that proves an analytical method is suitable for its intended use. iosrphr.org It is a mandatory requirement in quality control and regulated environments to ensure the reliability and integrity of analytical data. nih.gov

Core Validation Parameters:

The key parameters—specificity, linearity, accuracy, precision, LOD, and LOQ—have been introduced in section 8.1.2. In addition, robustness is often evaluated.

Robustness: This parameter measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature). It provides an indication of its reliability during normal usage.

Quality Assurance (QA):

Quality assurance encompasses all the procedures and policies that ensure the final analytical results meet a high standard of quality. This includes:

System Suitability Testing (SST): Before running any samples, a system suitability test is performed on the chromatographic system to ensure it is performing correctly. iosrphr.org This involves injecting a standard solution to check parameters like peak resolution, tailing factor, and theoretical plates.

Use of Certified Reference Materials (CRMs): Whenever available, CRMs are used to calibrate instruments and validate the accuracy of a method.

Standard Operating Procedures (SOPs): All analytical methods should be documented in detailed SOPs to ensure they are performed consistently over time and by different analysts.

Proficiency Testing: Laboratories may participate in proficiency testing schemes, analyzing blind samples to provide an objective assessment of their analytical performance.

Together, rigorous method validation and a robust quality assurance program ensure that the analytical data generated for this compound is accurate, reliable, and defensible.

Structure Activity Relationship Sar Studies for 3,5,5 Trimethyloxolan 3 Ol Analogs and Derivatives

Design and Synthesis of Analogs with Systematic Structural Modifications

The rational design of analogs of 3,5,5-Trimethyloxolan-3-ol involves systematic modifications of its core structure. These modifications can be broadly categorized into alterations of the oxolane (tetrahydrofuran) ring, the substituents on the ring, and the tertiary hydroxyl group. The synthesis of these analogs often leverages established methods in heterocyclic chemistry, with specific strategies chosen to achieve the desired stereochemistry and substitution patterns.

A variety of synthetic routes are available for the construction of substituted tetrahydrofurans. organic-chemistry.org One common approach involves the cyclization of diols. For instance, the reaction of tertiary 1,4-diols with reagents like cerium ammonium (B1175870) nitrate (B79036) can yield tetrahydrofuran (B95107) derivatives with high stereoselectivity. organic-chemistry.org The preparation of the necessary diol precursors allows for the introduction of diverse substituents.

Another powerful strategy is the intramolecular reductive cyclization of O-alkynones, which can be catalyzed by transition metals like nickel to produce chiral tetrahydrofurans with tertiary allylic alcohols in high yields and stereoselectivity. rsc.org This method is particularly useful for creating a wide range of functionalized and chiral analogs.

The synthesis of polysubstituted tetrahydrofurans can also be achieved through cascade reactions, such as a visible light-induced De Mayo acetalization of benzoylacetones, which can generate multiple stereogenic centers in a single process. rsc.org Furthermore, domino reactions catalyzed by Lewis bases offer a convenient route to highly substituted tetrahydrofuran derivatives. chemistry.coach

Systematic structural modifications for SAR studies of this compound analogs could include:

Modification of Ring Substituents: Varying the methyl groups at the C5 position with other alkyl or functional groups to probe steric and electronic effects.

Alteration of the Hydroxyl Group: Esterification or etherification of the tertiary alcohol at the C3 position to modify polarity and hydrogen bonding capacity.

Stereochemical Variation: Synthesis of different stereoisomers to understand the impact of the spatial arrangement of substituents on the molecule's properties.

Ring Size Variation: Synthesis of analogous structures with cyclopentanol (B49286) or cyclohexanol (B46403) cores to evaluate the effect of ring strain and conformation.

A hypothetical set of designed analogs for SAR studies is presented in the table below, illustrating systematic structural modifications.

| Analog | Modification from this compound | Synthetic Strategy |

| A-1 | Replacement of one C5-methyl with an ethyl group. | Grignard reaction on a suitably substituted keto-lactone followed by reduction and cyclization. |

| A-2 | Replacement of the C3-hydroxyl with a methoxy (B1213986) group. | Williamson ether synthesis on the parent alcohol. nih.gov |

| A-3 | Inversion of stereochemistry at the C3 carbon. | Stereoselective reduction of a corresponding ketone precursor. |

| A-4 | Replacement of the oxolane ring with a cyclopentane (B165970) ring. | Synthesis from a substituted cyclopentanone (B42830) derivative. |

Correlation of Structural Features with Hypothetical Chemical or Material Properties (e.g., reactivity, stability)

The structural modifications introduced in the analogs of this compound are expected to have a direct impact on their chemical and material properties, such as reactivity and stability.

Reactivity: The reactivity of the tertiary alcohol is a key feature. Tertiary alcohols are generally resistant to oxidation under mild conditions. msu.edu However, under acidic conditions, they can undergo SN1 substitution reactions, where the hydroxyl group is protonated to form a good leaving group (water), leading to a stable tertiary carbocation intermediate. youtube.com The stability of this carbocation, and thus the reactivity, would be influenced by the nature of the substituents on the oxolane ring. Electron-donating groups would further stabilize the carbocation, increasing the rate of substitution.

The ether linkage within the tetrahydrofuran ring imparts a degree of chemical stability, although ring-opening reactions can occur under strong acidic conditions. The steric hindrance provided by the three methyl groups in this compound likely offers some kinetic stability to the molecule.

The table below outlines the hypothetical correlation between structural features and properties for the designed analogs.

| Analog | Structural Feature | Hypothetical Impact on Reactivity | Hypothetical Impact on Stability |

| A-1 | Increased steric bulk at C5. | May slightly decrease the rate of reactions involving the ring. | Minimal change in thermal stability expected. |

| A-2 | Absence of acidic proton. | Decreased reactivity in acid-catalyzed reactions; no longer acts as a proton donor. | Increased stability towards dehydration and oxidation. |

| A-3 | Different spatial arrangement. | May affect the rate of reactions where stereochemistry is crucial for substrate recognition by a catalyst or reagent. | Thermodynamic stability may differ from the parent compound. |

| A-4 | Different ring strain and conformation. | Reactivity of the tertiary alcohol may be altered due to changes in bond angles and steric accessibility. | Overall molecular stability will be influenced by the strain of the cyclopentane ring compared to the tetrahydrofuran ring. |

Computational SAR Approaches (QSAR/3D-QSAR)

Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional counterpart (3D-QSAR) are powerful computational tools for elucidating the correlation between the chemical structure of a series of compounds and their properties. nih.gov These methods are invaluable for predicting the properties of untested molecules and for guiding the design of new analogs with enhanced characteristics.

QSAR: A QSAR model is a mathematical equation that relates a particular property (e.g., reactivity, stability) to a set of molecular descriptors. nih.gov These descriptors can be categorized as:

Topological: Based on the 2D representation of the molecule.

Geometrical: Describing the 3D structure of the molecule.

Electronic: Pertaining to the electron distribution within the molecule.

Physicochemical: Such as lipophilicity (logP) and molar refractivity.

For a series of this compound analogs, a QSAR study would involve synthesizing a training set of compounds, experimentally measuring the property of interest, calculating a range of molecular descriptors, and then using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a predictive model.

3D-QSAR: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-property relationship by considering the 3D fields surrounding the molecules. nih.gov

CoMFA: Calculates the steric and electrostatic fields of the molecules in a training set and correlates them with the observed property. The results are often visualized as 3D contour maps, indicating regions where steric bulk or certain electrostatic charges are favorable or unfavorable for the property.

CoMSIA: In addition to steric and electrostatic fields, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more comprehensive picture of the SAR.

A hypothetical 3D-QSAR study on a series of this compound analogs could reveal, for example, that increased steric bulk at a specific position on the oxolane ring enhances thermal stability, or that a particular distribution of electrostatic potential is crucial for a desired chemical reactivity. The statistical significance of the generated models is assessed through parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov

The table below presents hypothetical results from a CoMFA study on a series of this compound analogs, correlating structural features with a hypothetical stability parameter.

| Field | Favorable Region | Unfavorable Region | Interpretation for Design |

| Steric | Around the C5 substituents. | Near the C3 hydroxyl group. | Larger, bulky groups at C5 may increase stability, while bulky groups near the hydroxyl group could decrease it. |

| Electrostatic | Negative potential around the ether oxygen. | Positive potential around the C3 hydroxyl group. | Electron-withdrawing groups near the ether oxygen could be detrimental, while electron-donating groups near the hydroxyl might be favorable for stability. |

By integrating these computational approaches with synthetic chemistry and experimental testing, a detailed understanding of the structure-activity relationships for this compound and its derivatives can be achieved, paving the way for the development of new molecules with optimized properties for various applications.

Conclusions and Future Research Trajectories

Summary of Current Research Landscape and Knowledge Gaps

The current body of scientific literature on 3,5,5-Trimethyloxolan-3-ol is sparse, with no dedicated studies on its synthesis, properties, or applications. The majority of available information is derived from general chemical principles and data on analogous substituted oxolanols. This significant knowledge gap highlights the novelty of this particular compound within the broader family of heterocyclic alcohols. Key areas lacking empirical data include its specific spectroscopic characteristics, reactivity under various conditions, and potential biological activities. The absence of this foundational knowledge curtails any immediate consideration for its use in applied chemical fields.

Prospective Research Directions for this compound and its Derivatives

Future research should be directed towards the fundamental characterization of this compound. The primary focus should be on establishing a reliable and efficient synthetic pathway. The exploration of intramolecular cyclization reactions of suitable diol or epoxy alcohol precursors presents a promising starting point.

Once synthesized, a thorough investigation of its chemical properties is warranted. This would involve studying its reactivity in key organic transformations such as:

Oxidation: To determine its stability and potential to form ketone or other oxidized derivatives.

Dehydration: To investigate the formation of unsaturated oxolane derivatives.

Esterification: To explore the synthesis of novel ester compounds with potential fragrance or other material applications.

Furthermore, the synthesis and characterization of derivatives of this compound could open new avenues of research. For instance, the introduction of different functional groups could modulate its physical and chemical properties, leading to a wider range of potential applications.

Potential Impact on Related Fields of Chemical Science

The study of this compound and its derivatives could have a notable impact on several areas of chemical science. In the field of fragrance and flavor chemistry , the unique substitution pattern of this oxolan-3-ol may impart interesting and novel organoleptic properties. The synthesis and sensory evaluation of its esters could lead to the discovery of new fragrance ingredients.

In materials science , the oxolane ring is a component of various polymers and specialty chemicals. wikipedia.org Understanding the reactivity and properties of this compound could inform the design of new monomers for polymerization or as a building block for more complex molecules with specific material properties.

Finally, in the broader context of synthetic organic chemistry , the development of novel synthetic routes to this compound could contribute to the toolkit of methods for constructing substituted heterocyclic compounds. The challenges associated with its stereoselective synthesis could spur innovation in catalytic methods and reaction design.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3,5,5-Trimethyloxolan-3-ol, and how can reaction conditions be optimized?

- Methodology : Start with cyclization of substituted diols or ketones under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Monitor reaction progress via TLC or GC-MS . Optimize temperature (60–80°C) and solvent polarity (e.g., THF or DCM) to enhance yield. Purify using fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient). Document variations in byproduct formation under different catalysts .

Q. How should researchers characterize this compound spectroscopically?

- Methodology : Use H and C NMR to confirm the oxolane ring structure and methyl group positions. Compare chemical shifts with analogous compounds (e.g., 3,3,5-Trimethylcyclohexanol ). IR spectroscopy can validate hydroxyl and ether functional groups. For purity assessment, combine HPLC (C18 column, acetonitrile/water mobile phase) with mass spectrometry .

Q. What stability considerations are critical for storing this compound?

- Methodology : Store in airtight, amber glassware under inert gas (N₂/Ar) to prevent oxidation. Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via GC. Avoid exposure to strong acids/bases, as oxolanes may undergo ring-opening reactions .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound synthesis?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map energy profiles of competing pathways (e.g., nucleophilic vs. electrophilic ring formation). Compare theoretical NMR spectra with experimental data to validate intermediates. Use molecular dynamics simulations to study solvent effects on transition states .

Q. What strategies mitigate batch-to-batch variability in enantiomeric purity for chiral derivatives of this compound?

- Methodology : Employ chiral HPLC (e.g., Chiralpak AD-H column) or SFC to assess enantiomeric excess (ee). Optimize asymmetric catalysis (e.g., chiral Brønsted acids) during synthesis. Use kinetic resolution techniques or enzymatic methods (lipases) for post-synthetic purification .

Q. How do steric and electronic effects influence the reactivity of this compound in multicomponent reactions?

- Methodology : Design a matrix of reactions with varying substituents (e.g., electron-withdrawing groups on the oxolane ring). Analyze regioselectivity and kinetics via H NMR titration. Correlate results with Hammett parameters or steric maps generated using molecular modeling software .

Methodological Guidelines

- Safety Protocols : Follow hazard guidelines for structurally related compounds (e.g., 3,5-Bis(trifluoromethyl)-DL-phenylalanine ). Use fume hoods, PPE, and spill containment measures.

- Data Reporting : Structure results using tables (e.g., reaction yields under varying conditions, NMR spectral data) aligned with academic writing standards .

- Conflict Resolution : Address data discrepancies by cross-validating with multiple analytical techniques (e.g., XRD for crystal structure confirmation if NMR is ambiguous) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.